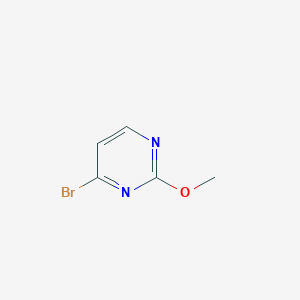

4-Bromo-2-methoxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSARKGLAVSMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657089 | |

| Record name | 4-Bromo-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-72-3 | |

| Record name | 4-Bromo-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-methoxypyrimidine from Uracil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-methoxypyrimidine is a critical heterocyclic building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern allows for versatile downstream functionalization, making it a sought-after intermediate in drug discovery programs, particularly for developing antiviral and anticancer agents.[1] However, the synthesis of this compound is not trivial, presenting challenges in regioselectivity. A direct conversion from the readily available starting material, uracil, is complicated by the similar reactivity of the C2 and C4 positions. This guide presents a robust and logically designed multi-stage synthetic pathway that circumvents these challenges by proceeding through key, stable intermediates. The described methodology is built upon established chemical principles, ensuring high yields and purity of the final product.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. The ability to precisely functionalize this ring system is paramount for developing new chemical entities with desired pharmacological profiles. This compound offers two distinct reactive sites: the bromo group at C4, which is highly susceptible to displacement and ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methoxy group at C2, which can be retained or later converted. This synthetic versatility makes it an invaluable precursor.

This whitepaper provides a detailed, field-proven pathway for the synthesis of this compound starting from uracil, a widely available and inexpensive precursor.[2] The presented route is designed for logical coherence and practical applicability, addressing the core challenge of regioselectivity through a strategic sequence of transformations.

Overall Synthetic Pathway

The synthesis is structured as a three-stage process designed to control the functionalization of the pyrimidine ring. The pathway proceeds from uracil to the key intermediate 2-methoxypyrimidin-4(3H)-one, which then undergoes a final bromination step to yield the target molecule.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of the 2,4-Dimethoxypyrimidine Intermediate

The initial stage focuses on converting the stable, amide-like structure of uracil into a more reactive di-substituted intermediate, which is then fully methoxylated.

Step 1.1: Chlorination of Uracil to 2,4-Dichloropyrimidine

Causality and Rationale: Uracil exists predominantly in the lactam form, and its hydroxyl groups are poor leaving groups. To facilitate substitution, they must be converted into a more labile functionality. Phosphorus oxychloride (POCl₃) is a powerful and cost-effective reagent for this transformation, converting the C2 and C4 carbonyls (via their enol tautomers) into chloro groups. The reaction proceeds via phosphorylation of the oxygen atoms, followed by nucleophilic attack by chloride. The use of a high-boiling tertiary amine like N,N-diethylaniline or a solvent like DMF can accelerate the reaction.[3][4]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine uracil (1.0 eq) with phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Slowly add N,N-diethylaniline (catalytic, ~0.1 eq) to the suspension.

-

Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring for 3-4 hours, or until the reaction mixture becomes a clear solution.[3]

-

Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the resulting oily residue onto crushed ice with stirring.

-

Extract the aqueous mixture with an organic solvent such as chloroform or ethyl acetate (3x volumes).[3]

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 2,4-dichloropyrimidine, which can be used directly or purified by vacuum distillation or recrystallization.

| Parameter | Value | Reference |

| Reagents | Uracil, POCl₃, N,N-diethylaniline | [3] |

| Stoichiometry | 1 : 5-10 : 0.1 | [3] |

| Temperature | 105-110 °C (Reflux) | [3] |

| Time | 3-4 hours | [3] |

| Typical Yield | 80-90% | [3][5] |

Step 1.2: Methoxylation to 2,4-Dimethoxypyrimidine

Causality and Rationale: With the reactive 2,4-dichloropyrimidine in hand, the next step is to introduce the methoxy groups. This is a classic nucleophilic aromatic substitution (SNAr) reaction. To ensure both chlorine atoms are substituted, an excess of the nucleophile, sodium methoxide (NaOMe), is used. The reaction is typically performed in methanol, which serves as both the solvent and the source of the methoxy group.[6]

Experimental Protocol:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.2 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the methanolic NaOMe solution to 0-5 °C in an ice bath.

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol and add it dropwise to the cooled NaOMe solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the methanol under reduced pressure.

-

Resuspend the residue in water and extract with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,4-dimethoxypyrimidine.

| Parameter | Value | Reference |

| Reagents | 2,4-Dichloropyrimidine, Sodium Methoxide | [6] |

| Stoichiometry | 1.0 : >2.0 | [6] |

| Solvent | Anhydrous Methanol | [6] |

| Temperature | 0 °C to Room Temperature | |

| Time | 12-16 hours | |

| Typical Yield | >90% | [7] |

Stage 2: Selective Demethylation to 2-Methoxypyrimidin-4(3H)-one

Causality and Rationale: This step is crucial for differentiating the C2 and C4 positions to set up the final bromination. The C4 position of the pyrimidine ring is more electron-deficient than the C2 position, making the C4-methoxy group more susceptible to acid-catalyzed hydrolysis. By treating 2,4-dimethoxypyrimidine with aqueous acid, the C4-methoxy group is selectively cleaved to form a hydroxyl group, which rapidly tautomerizes to the more stable pyrimidinone form.

Experimental Protocol:

-

Dissolve 2,4-dimethoxypyrimidine (1.0 eq) in a solution of dilute hydrochloric acid (e.g., 1-2 M HCl).

-

Heat the mixture to reflux (approx. 100 °C) for 1-2 hours.

-

Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar product.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The resulting 2-methoxypyrimidin-4(3H)-one is often pure enough for the next step, or it can be recrystallized from water or ethanol.

| Parameter | Value |

| Reagents | 2,4-Dimethoxypyrimidine, Hydrochloric Acid |

| Conditions | Reflux in dilute aqueous HCl |

| Time | 1-2 hours |

| Typical Yield | 85-95% |

Stage 3: Bromination to this compound

Causality and Rationale: In the final stage, the 4-oxo group of the pyrimidinone is converted into the target 4-bromo group. This transformation is analogous to the chlorination in Stage 1. A phosphorus oxyhalide, in this case, phosphorus oxybromide (POBr₃), serves as the brominating agent, converting the carbonyl into the desired halide.

Caption: The final bromination step converting the pyrimidinone intermediate.

Experimental Protocol:

-

Combine 2-methoxypyrimidin-4(3H)-one (1.0 eq) and phosphorus oxybromide (POBr₃, ~3-5 eq) in a flask equipped for reflux.

-

Heat the mixture to 100-110 °C with stirring for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base, such as solid sodium bicarbonate or a concentrated NaOH solution, until the pH is ~7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

| Parameter | Value |

| Reagents | 2-Methoxypyrimidin-4(3H)-one, POBr₃ |

| Temperature | 100-110 °C |

| Time | 2-4 hours |

| Typical Yield | 70-85% |

Conclusion

The synthesis of this compound from uracil is effectively achieved through a strategic, three-stage process involving chlorination, exhaustive methoxylation, selective demethylation, and final bromination. This pathway successfully navigates the inherent challenges of pyrimidine regioselectivity by creating and manipulating key intermediates. Each step is based on well-understood and reliable organic transformations, making the overall synthesis scalable and reproducible for application in research and development settings. This guide provides the necessary technical details and scientific rationale for drug development professionals to confidently produce this valuable synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]

- 3. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Synthesis of dimethoxypyrimidines and uracils with novel C-5 substituents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 5‐substituted uracils and 2,4‐dimethoxypyrimidines by wittig olefination | Semantic Scholar [semanticscholar.org]

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methoxypyrimidine

In the landscape of modern medicinal and agricultural chemistry, heterocyclic scaffolds are paramount. Among these, pyrimidine derivatives stand out for their prevalence in biologically active molecules. This compound is an emerging building block of significant interest, offering a versatile platform for the synthesis of novel compounds. Its structure, featuring a reactive bromine atom at the 4-position and a methoxy group at the 2-position, presents a unique combination of electronic properties and synthetic handles.

This guide provides a comprehensive overview of the known and anticipated physicochemical properties of this compound. As a Senior Application Scientist, the objective is to synthesize the available data with field-proven insights, offering a practical resource for researchers, scientists, and drug development professionals. It is important to note that while this compound is commercially available, detailed experimental characterization in peer-reviewed literature is limited. Consequently, this guide combines established data with expert-driven predictions based on analogous structures to provide a robust working profile.

Molecular and Physicochemical Profile

The fundamental properties of this compound are summarized below. This data is crucial for reaction planning, dosage calculations, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrN₂O | [1][2] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| CAS Number | 959240-72-3 | [1][2] |

| Appearance | Light yellow to cream solid | [1] |

| Melting Point | Data not available in published literature. | |

| Boiling Point | Data not available in published literature. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Quantitative data is not publicly available. | |

| Purity (Typical) | ≥ 95% (by NMR) | [1] |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere. | [1] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų (Predicted) | |

| LogP | 1.2477 (Predicted) |

Spectroscopic Characterization: An Anticipated Profile

Full experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, a detailed expected spectroscopic profile can be constructed. This serves as a valuable reference for researchers to confirm the identity and purity of their material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. The pyrimidine ring protons at positions 5 and 6 should appear as doublets due to mutual coupling. The methoxy protons will be a distinct singlet.

-

Expected Chemical Shifts (CDCl₃, 400 MHz):

-

δ ~8.3 ppm (d, 1H, J ≈ 5.5 Hz): Aromatic proton at C6, deshielded by the adjacent nitrogen.

-

δ ~7.1 ppm (d, 1H, J ≈ 5.5 Hz): Aromatic proton at C5.

-

δ ~4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

-

-

¹³C NMR: The carbon spectrum will show five distinct signals, with carbons attached to heteroatoms appearing at lower field.

-

Expected Chemical Shifts (CDCl₃, 101 MHz):

-

δ ~165 ppm: C2 (attached to oxygen and two nitrogens).

-

δ ~160 ppm: C4 (attached to bromine and nitrogen).

-

δ ~158 ppm: C6 (aromatic CH).

-

δ ~115 ppm: C5 (aromatic CH).

-

δ ~55 ppm: Methoxy (-OCH₃) carbon.

-

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental for identifying the functional groups within the molecule.

-

Anticipated Absorption Bands:

-

~3050-3150 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the methoxy group.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

-

~1250-1300 cm⁻¹: C-O-C asymmetric stretching of the methoxy ether.

-

~1000-1050 cm⁻¹: C-O-C symmetric stretching.

-

~600-800 cm⁻¹: C-Br stretching.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected Observations:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic doublet of peaks will be observed at m/z 188 and 190 .

-

Major Fragmentation Pathways: The molecule is expected to fragment through logical pathways, including:

-

Loss of a methyl radical (-CH₃): Resulting in a fragment at m/z 173/175.

-

Loss of carbon monoxide (-CO): From the ring, a common fragmentation for such heterocycles.

-

Loss of the bromine atom (-Br): Leading to a fragment at m/z 109.

-

-

Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by the electronic nature of the pyrimidine ring and the C-Br bond. The electron-deficient pyrimidine ring activates the C4 position for nucleophilic aromatic substitution (SₙAr). Furthermore, the carbon-bromine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions.

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

A primary application for this compound is in Suzuki-Miyaura cross-coupling to form C-C bonds, a cornerstone of modern drug discovery.[3]

Causality in Experimental Design:

-

Catalyst Choice: A palladium(0) catalyst is essential for the oxidative addition step into the C-Br bond. Ligands like triphenylphosphine (PPh₃) stabilize the palladium complex.

-

Base Requirement: The base (e.g., potassium carbonate) is crucial for the transmetalation step, activating the boronic acid to transfer its organic group to the palladium center.

-

Solvent System: A mixture of an organic solvent like dioxane with water is often used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.

-

Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).

Proposed Synthetic Protocol

While several methods exist for the synthesis of substituted pyrimidines, a common and reliable approach involves the halogenation of a pyrimidinone precursor.

Step-by-Step Synthesis from 2-Methoxypyrimidin-4(3H)-one

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxypyrimidin-4(3H)-one (1 equivalent).

-

Solvent Addition: Add phosphorus oxybromide (POBr₃) (approximately 3-5 equivalents) to the flask. This reagent serves as both the brominating agent and the solvent.

-

Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HBr gas. Perform in a well-ventilated fume hood.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of structurally similar compounds, such as other brominated heterocycles, the following precautions are advised.[4][5]

| Hazard Type | GHS Hazard Statements (Anticipated) |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory | H335: May cause respiratory irritation. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust or aerosols are generated, a respirator may be necessary.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a promising and versatile building block for chemical synthesis. While comprehensive, publicly available experimental data is currently sparse, this guide provides a robust working profile based on known information and scientifically sound predictions. By understanding its fundamental properties, anticipated spectroscopic features, reactivity, and handling requirements, researchers can effectively integrate this compound into their synthetic workflows to explore new frontiers in drug discovery and materials science.

References

The Solubility Profile of 4-Bromo-2-methoxypyrimidine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-bromo-2-methoxypyrimidine, a key building block in pharmaceutical and agrochemical research. In the absence of extensive publicly available experimental data, this document establishes a predictive solubility profile based on the compound's physicochemical properties and comparative analysis with structurally similar molecules. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to optimize reaction conditions, purification processes, and formulation development.

Introduction: The Strategic Importance of Solubility in Synthesis and Development

This compound is a versatile heterocyclic compound widely employed as an intermediate in the synthesis of a diverse range of biologically active molecules.[1] Its utility in drug discovery and agrochemical development hinges on its reactivity and, critically, its solubility in various reaction and formulation media. A thorough understanding of its solubility profile is paramount for scientists to rationally select appropriate solvents, thereby enhancing reaction yields, simplifying purification procedures, and enabling the development of stable, effective formulations.

This guide is structured to provide both a theoretical foundation for predicting solubility and a practical framework for its experimental determination. By understanding the interplay of molecular structure and solvent properties, researchers can navigate the challenges associated with this compound's solubility and unlock its full potential in their scientific endeavors.

Physicochemical Properties of this compound: A Molecular Portrait

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A detailed examination of these parameters for this compound provides the basis for a predictive understanding of its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [2][3] |

| Molecular Weight | 189.01 g/mol | [2][3] |

| Appearance | Light yellow to cream solid | [3] |

| Predicted LogP | 1.2477 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

The predicted octanol-water partition coefficient (LogP) of 1.2477 suggests that this compound possesses a moderate degree of lipophilicity.[4] The presence of three hydrogen bond acceptors (the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group) and a lack of hydrogen bond donors are critical determinants of its interaction with protic and aprotic solvents.[4]

Theoretical Principles and Predicted Solubility Profile

The venerable principle of "like dissolves like" serves as a foundational concept in predicting solubility. This principle is governed by the intermolecular forces between the solute and solvent molecules, including dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Analysis of Intermolecular Forces

The this compound molecule exhibits a combination of polar and nonpolar characteristics. The pyrimidine ring, with its electronegative nitrogen atoms and the methoxy group, introduces polarity and the capacity for dipole-dipole interactions and hydrogen bonding with suitable solvents. The bromine atom and the aromatic ring contribute to its lipophilicity and potential for van der Waals interactions.

Predicted Solubility in Different Solvent Classes

Based on its physicochemical properties, the following solubility profile can be predicted:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): this compound is expected to exhibit good solubility in these solvents. The strong dipole moments of these solvents can effectively interact with the polar regions of the solute molecule. The availability of hydrogen bond acceptors on the solute will facilitate interactions with any residual protic impurities in these solvents. This prediction is supported by data for the structurally similar compound, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, which demonstrates good solubility in DMSO and DMF.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The solubility in these solvents is predicted to be moderate to limited . While these solvents can engage in hydrogen bonding, the absence of a hydrogen bond donor on this compound limits one of the strongest potential interactions. The aforementioned analog, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, shows limited compatibility with protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the pyrimidine and methoxy groups, this compound is expected to have poor solubility in nonpolar solvents. The energy required to overcome the solute-solute interactions will not be sufficiently compensated by the weak solute-solvent interactions.

Estimated Solubility Table

The following table provides an estimated qualitative and quantitative solubility profile for this compound based on the analysis of its properties and data from close structural analogs. It is crucial to note that these are estimations and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Estimated Quantitative Solubility Range |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | > 30 mg/mL |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | 15 - 30 mg/mL |

| Acetonitrile | Polar Aprotic | Soluble | 10 - 20 mg/mL |

| Acetone | Polar Aprotic | Soluble | 10 - 20 mg/mL |

| Dichloromethane (DCM) | Moderately Polar | Moderately Soluble | 5 - 15 mg/mL |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | 5 - 15 mg/mL |

| Methanol | Polar Protic | Sparingly Soluble | 1 - 10 mg/mL |

| Ethanol | Polar Protic | Sparingly Soluble | 1 - 10 mg/mL |

| Toluene | Nonpolar | Insoluble | < 1 mg/mL |

| Hexane | Nonpolar | Insoluble | < 1 mg/mL |

Experimental Determination of Solubility: A Validated Protocol

For definitive and accurate solubility data, experimental determination is indispensable. The shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the necessary steps to ensure reliable and reproducible solubility measurements.

Caption: Experimental workflow for the shake-flask solubility determination of this compound.

Detailed Methodology

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Sealed glass vials with PTFE-lined caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for a short period to allow larger particles to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter that has been pre-wetted with the same solvent to prevent adsorption of the compound onto the filter membrane.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Conclusion: A Practical Framework for Solubility-Driven Success

While direct experimental data for the solubility of this compound in a wide array of organic solvents remains to be extensively published, a robust predictive framework can be established through the careful analysis of its physicochemical properties and comparison with closely related analogs. This guide provides a theoretically grounded and experimentally validated approach for researchers and drug development professionals. The predicted solubility profile serves as a valuable starting point for solvent selection, while the detailed shake-flask protocol empowers scientists to generate the precise, in-house data required for their specific applications. By integrating these theoretical insights and practical methodologies, the scientific community can more effectively and efficiently utilize this compound in the pursuit of novel chemical entities.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-bromo-2-methoxypyrimidine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document outlines the theoretical basis for the expected NMR spectra, provides detailed experimental protocols for data acquisition, and offers an in-depth interpretation of the spectral features.

Introduction to the Spectroscopic Challenge

This compound presents a distinct spectroscopic challenge due to the electronic interplay of its substituents on the pyrimidine ring. The electron-withdrawing nature of the bromine atom and the nitrogen atoms, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that significantly influences the chemical shifts of the ring protons and carbons. Accurate interpretation of its NMR spectra is crucial for confirming its identity and purity, which are critical parameters in any synthetic application.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired spectra in public databases, this guide presents predicted ¹H and ¹³C NMR data. These predictions are based on established substituent effects on the pyrimidine ring system and analysis of structurally analogous compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.45 | Doublet | ~5.5 | 1H | H-6 |

| ~7.20 | Doublet | ~5.5 | 1H | H-5 |

| ~4.05 | Singlet | N/A | 3H | -OCH₃ |

Note: Predictions are based on a standard 400 MHz spectrometer using CDCl₃ as the solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-2 |

| ~160.5 | C-4 |

| ~158.0 | C-6 |

| ~118.0 | C-5 |

| ~55.0 | -OCH₃ |

Note: Predictions are based on a standard 100 MHz spectrometer with proton decoupling, using CDCl₃ as the solvent.

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following detailed protocols are recommended.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities in the spectra.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[2]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.[3]

1D NMR Data Acquisition

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64, adjusted to achieve an adequate signal-to-noise ratio.[2]

-

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher frequency spectrometer is suitable.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024-4096, as the natural abundance of ¹³C is low.[2]

-

2D NMR Data Acquisition for Unambiguous Assignment

For definitive structural confirmation, 2D NMR experiments are invaluable.[4]

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would confirm the adjacency of H-5 and H-6 on the pyrimidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C-5 and C-6).[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the overall connectivity. For instance, correlations from the methoxy protons to C-2 would be expected.[5][6]

In-depth Spectral Interpretation

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic properties of the substituents and the pyrimidine ring.

¹H NMR Spectrum Interpretation

-

H-6: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded of the aromatic protons, appearing at the lowest field. The electron-withdrawing effect of the neighboring nitrogen atom is the dominant factor.

-

H-5: This proton is influenced by the adjacent bromine atom and the methoxy group at the 2-position. Its chemical shift will be upfield relative to H-6.

-

-OCH₃: The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.

-

Coupling: A doublet for both H-5 and H-6 is expected due to their coupling to each other. The magnitude of the coupling constant (J-value) is typical for ortho-coupling in a six-membered heterocyclic ring.

¹³C NMR Spectrum Interpretation

-

C-2 and C-4: These carbons are directly attached to electronegative nitrogen atoms and, in the case of C-2, an oxygen atom, and C-4, a bromine atom. Consequently, they are expected to be the most deshielded and appear at the lowest field in the spectrum.

-

C-6: This carbon is also adjacent to a nitrogen atom, leading to a downfield chemical shift.

-

C-5: The carbon bearing the bromine atom will also experience a downfield shift due to the halogen's electronegativity, though to a lesser extent than the carbons directly bonded to nitrogen.

-

-OCH₃: The carbon of the methoxy group will appear at the highest field, in the typical range for sp³ hybridized carbons attached to an oxygen atom.

Visualization of Key Structural and Spectroscopic Relationships

To aid in the understanding of the structural and spectroscopic correlations, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: A logical workflow for the acquisition and interpretation of NMR data.

Conclusion

The structural elucidation of this compound through ¹H and ¹³C NMR spectroscopy is a critical step in its application in research and development. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR spectra of this important molecule. By following the detailed protocols and understanding the underlying principles of spectral interpretation, researchers can confidently verify the structure and purity of their samples, ensuring the integrity of their subsequent scientific endeavors.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2-methoxypyrimidine

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 4-Bromo-2-methoxypyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations of this versatile heterocyclic compound, offering a detailed protocol for spectral acquisition and a thorough interpretation of its infrared absorption bands. This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, making its structural elucidation and characterization paramount in pharmaceutical and agrochemical research.[1][2]

Introduction: The Significance of this compound and Its Spectroscopic Characterization

This compound (C₅H₅BrN₂O, Molar Mass: 189.01 g/mol ) is a substituted pyrimidine derivative with significant applications in medicinal and agricultural chemistry.[1][2] Its utility as a synthetic intermediate stems from the reactivity of the bromine atom, which allows for the introduction of diverse functional groups, and the electronic influence of the methoxy group on the pyrimidine ring.[1] Given its role in the development of novel therapeutic agents and crop protection products, a robust and reliable method for its structural verification is essential.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that can be used for identification, purity assessment, and structural elucidation. This guide will focus on the practical application of Fourier Transform Infrared (FTIR) spectroscopy for the comprehensive analysis of this compound.

Molecular Structure and Predicted Infrared Absorption Profile

The infrared spectrum of this compound is dictated by the vibrational modes of its constituent functional groups: the pyrimidine ring, the C-Br bond, and the methoxy (O-CH₃) group. Understanding the expected absorption regions for these groups is the first step in interpreting the spectrum.

Molecular Structure of this compound

Based on its structure, we can predict the characteristic infrared absorption bands. The following table summarizes the expected vibrational modes and their approximate wavenumber ranges.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Methyl C-H | Asymmetric & Symmetric Stretching | 2950 - 2850 | Medium |

| Pyrimidine Ring | C=C and C=N Stretching | 1600 - 1450 | Medium to Strong |

| Aromatic Ether | Asymmetric C-O-C Stretching | 1300 - 1200 | Strong |

| Aromatic Ether | Symmetric C-O-C Stretching | 1050 - 1010 | Medium |

| C-Br | Stretching | 700 - 500 | Medium to Strong |

Experimental Protocol: Acquiring the FTIR Spectrum

To obtain a high-quality FTIR spectrum of this compound, which is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Experimental Workflow for FTIR Analysis

References

discovery and synthetic history of substituted pyrimidines

An In-depth Technical Guide to the Discovery and Synthetic History of Substituted Pyrimidines

Authored by: Gemini, Senior Application Scientist

Foreword

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the worlds of biology and medicine. As a fundamental component of nucleic acids—cytosine, thymine, and uracil—it forms the very alphabet of our genetic code.[1][2][3] This foundational role in the processes of life has made the pyrimidine scaffold a "privileged structure" in the field of medicinal chemistry. Its remarkable versatility has given rise to a vast and diverse arsenal of therapeutic agents, tackling a wide spectrum of human ailments from infectious diseases to cancer.[4][5][6][7] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the , delving into the foundational chemistries and modern innovations that continue to shape the landscape of drug discovery.

A Historical Perspective: From Natural Products to Laboratory Synthesis

The journey of the pyrimidine ring began not with its synthesis, but with its isolation from a natural source. In 1776, Scheele discovered uric acid, laying the groundwork for the future of heterocyclic chemistry.[5] However, it was in 1818 that Brugnatelli first isolated a true pyrimidine derivative, alloxan, through the oxidation of uric acid with nitric acid.[2] Despite this early discovery, the systematic study and synthesis of this class of compounds would not begin in earnest for several more decades.

A pivotal moment in the history of pyrimidine chemistry arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.[1][2] This seminal work opened the door for the exploration of pyrimidine chemistry. The systematic investigation of pyrimidines is largely credited to the German chemist, Adolf Pinner.[1] Beginning in 1884, Pinner and his contemporaries began to synthesize a variety of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, and in 1885, he was the first to propose the name "pyrimidine".[1] The parent compound, pyrimidine itself, was finally prepared in 1900 by Gabriel and Colman.[1]

Classical Synthetic Methodologies: The Cornerstones of Pyrimidine Chemistry

The late 19th and early 20th centuries saw the development of several foundational synthetic methods that remain relevant to this day. These classical reactions provided the first reliable routes to substituted pyrimidines and laid the groundwork for countless discoveries in the decades that followed.

The Pinner Synthesis: A Versatile Condensation

The Pinner synthesis, first described in 1884, is a versatile method for the preparation of substituted pyrimidines from the condensation of an amidine with a β-keto ester or a β-diketone.[8][9][10] This acid- or base-catalyzed reaction is a cornerstone of pyrimidine synthesis and has been widely used to prepare a diverse range of derivatives.[9]

Reaction Mechanism

The mechanism of the Pinner synthesis proceeds through a series of steps involving nucleophilic attack and dehydration.[8]

Caption: Mechanism of the Pinner Pyrimidine Synthesis.

Experimental Protocol: Synthesis of 2-methyl-4,6-diphenylpyrimidine

-

Step 1: Reactant Preparation: In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in ethanol.

-

Step 2: Addition of Amidine: To the solution, add acetamidine hydrochloride (1.2 eq) and sodium ethoxide (1.2 eq).

-

Step 3: Reflux: Heat the reaction mixture to reflux for 4 hours.

-

Step 4: Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Step 5: Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure 2-methyl-4,6-diphenylpyrimidine.

The Biginelli Reaction: A Powerful Multicomponent Approach

First reported by the Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[11][12][13] The simplicity and efficiency of this reaction have made it a staple in heterocyclic chemistry for over a century.[12][13]

Reaction Mechanism

The mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate.[11][14]

Caption: Mechanism of the Biginelli Reaction.

Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Step 1: Reactant Mixture: In a flask, combine 4-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

-

Step 2: Acid Catalysis: Add a catalytic amount of hydrochloric acid.

-

Step 3: Heating: Heat the mixture to reflux for 3 hours.

-

Step 4: Crystallization: Upon cooling, the product crystallizes from the solution.

-

Step 5: Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry to obtain the pure dihydropyrimidinone.

Modern Synthetic Strategies: Expanding the Chemical Space

While classical methods remain valuable, the demand for greater efficiency, diversity, and sustainability has driven the development of modern synthetic strategies. These approaches often employ catalysis and innovative reaction designs to access complex pyrimidine derivatives with high precision.

C-H Activation: A Paradigm Shift in Functionalization

Direct C-H bond activation has emerged as a powerful tool for the functionalization of pyrimidines, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions.[15][16] This strategy allows for the direct introduction of various substituents onto the pyrimidine ring, bypassing the need for pre-functionalized starting materials.[16][17] Palladium, rhodium, and copper are among the most commonly used catalysts for these transformations.[15]

Multicomponent Reactions (MCRs): The Power of Convergence

Building on the foundation of the Biginelli reaction, modern multicomponent reactions (MCRs) have become a cornerstone of diversity-oriented synthesis.[18][19][20] These one-pot reactions combine three or more starting materials to generate complex products in a single step, offering significant advantages in terms of efficiency and atom economy.[12][21] Recent advances in MCRs have enabled the synthesis of highly functionalized pyrimidine libraries for high-throughput screening.[12][18][19]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has revolutionized the synthesis of pyrimidines by dramatically reducing reaction times, often from hours to minutes.[18][19][22] This technology provides rapid and efficient heating, leading to increased reaction rates and often improved yields.[18] Microwave-assisted protocols have been developed for a wide range of pyrimidine syntheses, including the Biginelli reaction and various cycloaddition reactions.[19][22]

| Synthetic Method | Key Features | Typical Reaction Time | Advantages | Disadvantages |

| Pinner Synthesis | Condensation of amidines and β-dicarbonyls | Hours | Versatile, good yields | Requires pre-synthesis of amidines |

| Biginelli Reaction | Three-component condensation | Hours | One-pot, high atom economy | Limited to dihydropyrimidines |

| C-H Activation | Direct functionalization of C-H bonds | Hours | High atom economy, step-efficient | Often requires expensive metal catalysts |

| MCRs | One-pot, multi-component assembly | Minutes to Hours | High efficiency, diversity-oriented | Can be challenging to optimize |

| Microwave-Assisted | Rapid heating with microwaves | Minutes | Drastically reduced reaction times | Requires specialized equipment |

Substituted Pyrimidines in Drug Discovery: A Privileged Scaffold

The pyrimidine ring is a ubiquitous feature in a vast array of clinically used drugs, a testament to its remarkable versatility as a pharmacophore.[4][5][6] Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[6][23]

Anticancer Agents: Targeting the Machinery of Cell Proliferation

Substituted pyrimidines are a cornerstone of modern cancer chemotherapy.[7][24][25] They exert their anticancer effects through a variety of mechanisms, most notably by interfering with the synthesis of nucleic acids or by inhibiting key signaling pathways involved in cell growth and proliferation.[26][27][28]

Mechanism of Action: Inhibition of Thymidylate Synthase

A classic example is the pyrimidine analog 5-Fluorouracil (5-FU) . 5-FU is a prodrug that is converted in the body to fluorodeoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[26] By blocking this enzyme, 5-FU deprives rapidly dividing cancer cells of the building blocks needed for DNA replication, leading to cell death.[26][27]

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives like Gefitinib.

Other notable pyrimidine-based anticancer drugs include Gefitinib and Erlotinib , which are inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, and Gemcitabine , a deoxycytidine analog that inhibits DNA synthesis.[27][28][29][30][31]

Antiviral Agents: Halting Viral Replication

The structural similarity of pyrimidine derivatives to the natural nucleobases makes them ideal candidates for antiviral drug development.[32][33] These drugs act as "decoys," becoming incorporated into the growing viral DNA or RNA chain and terminating its replication.[32]

A prominent example is Zidovudine (AZT) , the first drug approved for the treatment of HIV.[1] AZT is a thymidine analog that, once phosphorylated in the body, is incorporated into the viral DNA by the enzyme reverse transcriptase. The lack of a 3'-hydroxyl group on AZT prevents the addition of further nucleotides, thus halting the replication of the viral genome.[6] Other important pyrimidine-based antiviral drugs include Lamivudine for the treatment of HIV and hepatitis B, and Acyclovir for herpes simplex infections.[32]

Antibacterial and Other Therapeutic Applications

The therapeutic utility of substituted pyrimidines extends beyond cancer and viral infections. The sulfonamide drug Sulfadiazine , which contains a pyrimidine ring, has long been used as an antibacterial agent.[24] Trimethoprim is another antibacterial that inhibits dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.[24][34] Furthermore, pyrimidine derivatives have found applications as anti-inflammatory, analgesic, antihypertensive, and antifungal agents, highlighting the remarkable therapeutic breadth of this chemical scaffold.[5][6][23][35]

Future Outlook: The Enduring Legacy of the Pyrimidine Scaffold

The story of the substituted pyrimidine is far from over. The continuous evolution of synthetic methodologies, particularly in the areas of C-H activation and multicomponent reactions, will undoubtedly lead to the discovery of novel pyrimidine derivatives with enhanced therapeutic properties.[4][15] As our understanding of disease biology deepens, the pyrimidine scaffold will continue to serve as a versatile platform for the design of next-generation targeted therapies. The rich history of discovery and the ongoing innovation in synthesis ensure that substituted pyrimidines will remain at the forefront of medicinal chemistry for the foreseeable future.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchtrend.net [researchtrend.net]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biginelli Reaction [organic-chemistry.org]

- 15. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]

- 17. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jchemrev.com [jchemrev.com]

- 19. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijrpr.com [ijrpr.com]

- 26. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pyrimidine Antagonists Pharmacology | Medcrine [medcrine.com]

- 28. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 29. benchchem.com [benchchem.com]

- 30. mdpi.com [mdpi.com]

- 31. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 32. youtube.com [youtube.com]

- 33. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

Foreword: Bridging Computation and Chemistry in Modern Drug Discovery

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 4-Bromo-2-methoxypyrimidine

Authored by: A Senior Application Scientist

In the landscape of contemporary pharmaceutical and materials science research, the journey from a promising molecular scaffold to a functional agent is both complex and resource-intensive. Heterocyclic compounds, particularly pyrimidine derivatives, form the backbone of numerous therapeutic agents and advanced materials.[1] this compound is one such pivotal building block, whose strategic placement of a bromine atom and a methoxy group offers a versatile platform for synthetic modification in the development of novel antiviral and anticancer agents.[1]

This guide moves beyond a simple recitation of data. It serves as a technical deep-dive into the synergy between theoretical quantum chemical calculations and empirical spectroscopic validation for a molecule like this compound. As researchers and drug development professionals, our ability to accurately predict a molecule's behavior—its structure, reactivity, and interaction with biological targets—is paramount. Theoretical calculations, grounded in Density Functional Theory (DFT), provide a powerful predictive lens, offering insights that can guide synthesis, streamline characterization, and accelerate the discovery pipeline.

Here, we will explore the causality behind computational choices, present self-validating protocols where theoretical predictions are juxtaposed with experimental expectations, and provide a robust framework for applying these methods to other molecules of interest.

Molecular Identity and Structural Framework

This compound is a substituted pyrimidine featuring a bromine atom at the C4 position and a methoxy group at the C2 position. This arrangement of functional groups is critical to its chemical utility, influencing the electronic distribution within the aromatic ring and defining its reactivity.

| Property | Value | Source |

| CAS Number | 959240-72-3 | [2][3] |

| Molecular Formula | C₅H₅BrN₂O | [1][2] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| Appearance | Light yellow to cream solid | [1] |

The fundamental structure, illustrated below, serves as the foundation for all subsequent theoretical and spectroscopic analyses.

Caption: Molecular structure of this compound.

The Computational Approach: Density Functional Theory (DFT)

To probe the electronic structure and predict the properties of this compound, Density Functional Theory (DFT) stands as the computational method of choice. It provides a robust balance between accuracy and computational cost, making it ideal for molecules of this size.[4] Specifically, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard for organic molecules containing halogens, as it effectively accounts for electron correlation and polarization effects.[5]

The theoretical investigation follows a logical, multi-step workflow designed to build a comprehensive molecular profile from first principles.

Caption: Standard workflow for DFT-based molecular property prediction.

Protocol 1: DFT Calculation of Molecular Properties

-

Structure Input : Define the initial 3D coordinates of this compound.

-

Geometry Optimization : Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set to find the lowest energy conformation of the molecule.

-

Frequency Analysis : Calculate the vibrational frequencies at the same level of theory. This step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the data for predicting the IR and Raman spectra.

-

-

Electronic Property Calculation : Using the optimized geometry, perform single-point energy calculations to determine electronic properties. This includes:

-

Frontier Molecular Orbitals (HOMO/LUMO) : To assess reactivity.

-

Molecular Electrostatic Potential (MEP) : To map charge distribution and identify sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Prediction :

-

NMR : Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate isotropic shielding values, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).

-

UV-Vis : Use Time-Dependent DFT (TD-DFT) to calculate the electronic transitions from the ground state to various excited states.[6]

-

Analysis of Theoretical and Spectroscopic Data

The true power of this approach lies in comparing computational predictions with experimental data, or in the absence of direct data, with known trends for structurally analogous compounds.[7]

Spectroscopic Profile: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. Theoretical calculations provide a powerful predictive tool for assigning NMR signals.[7]

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| Pyrimidine Proton | ~8.5 | H-6 | Deshielded due to the electronegativity of the adjacent ring nitrogen. |

| Pyrimidine Proton | ~7.0 | H-5 | Influenced by the adjacent bromine atom. |

| Methoxy Protons | ~4.1 | -OCH₃ | Appears as a sharp singlet in a characteristic upfield region. |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl-like Carbon | ~172 | C-2 | Highly deshielded due to attachment to a nitrogen and an oxygen atom. |

| Carbonyl-like Carbon | ~168 | C-4 | Deshielded by attachment to a nitrogen and the electronegative bromine atom. |

| Pyrimidine Carbon | ~160 | C-6 | Deshielded by the adjacent ring nitrogen. |

| Brominated Carbon | ~108 | C-5 | Shielded relative to other ring carbons but shifted downfield by bromine. |

| Methoxy Carbon | ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic system. |

Note: Predicted values are based on DFT calculations and trends from similar pyrimidine structures.[7]

Protocol 2: Experimental NMR Spectroscopy

This protocol ensures the acquisition of high-quality data for validating the theoretical predictions.

-

Sample Preparation : Weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7]

-

¹H NMR Acquisition :

-

Use a 400 MHz (or higher) spectrometer.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like TMS (0.00 ppm).[8]

-

-

¹³C NMR Acquisition :

-

Use a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquire several hundred to a few thousand scans with proton decoupling to obtain adequate signal intensity.

-

Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[8]

-

Electronic Properties and Chemical Reactivity

Understanding the electronic landscape of a molecule is key to predicting its role in chemical reactions and biological interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining reactivity.

-

HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the lone pairs of the oxygen and bromine atoms.

-

LUMO : Represents the ability to accept an electron. The LUMO is anticipated to be distributed across the π-system of the pyrimidine ring, particularly on the carbon atoms, making them susceptible to nucleophilic attack.

-

Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[5] For brominated pyrimidines, this gap is typically in the range that indicates a stable but reactive molecule, suitable for further synthetic transformations.[9]

-

-

Molecular Electrostatic Potential (MEP) : The MEP map provides a visual guide to the charge distribution.

-

Negative Potential (Red/Yellow) : These regions are electron-rich and are prone to electrophilic attack. For this molecule, the most negative potential is expected around the nitrogen atoms of the pyrimidine ring due to their lone pairs.

-

Positive Potential (Blue) : These regions are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are anticipated around the hydrogen atoms and near the carbon attached to the bromine.

-

This detailed electronic profile is invaluable for predicting how this compound will interact with other reagents or bind within the active site of a target protein.

Conclusion: A Predictive Framework for Rational Design

The integration of theoretical calculations with spectroscopic analysis provides a robust, predictive, and efficient framework for characterizing key synthetic intermediates like this compound. By employing DFT, we can elucidate its stable geometric structure, predict its NMR and vibrational spectra with high accuracy, and map its electronic properties to forecast its chemical reactivity. This computational insight, validated by empirical methods, allows researchers to make more informed decisions, saving valuable time and resources in the synthesis of complex pharmaceutical agents and novel materials. The methodologies detailed in this guide are not only self-validating for the topic compound but also serve as a transferable protocol for the broader class of heterocyclic building blocks that are vital to modern chemical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. uomphysics.net [uomphysics.net]

The Synthetic Alchemist's Guide to 4-Bromo-2-methoxypyrimidine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

In the modern lexicon of organic synthesis, particularly within the demanding arena of pharmaceutical and agrochemical development, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic intermediates, 4-Bromo-2-methoxypyrimidine stands out as a cornerstone building block, prized for its predictable reactivity and synthetic versatility. This guide offers a deep dive into the commercial landscape and practical application of this compound, framed from the perspective of a Senior Application Scientist. Herein, we eschew rote recitation of protocols in favor of a narrative grounded in mechanistic understanding and field-proven insights, designed to empower researchers to leverage this reagent with confidence and creativity.

Sourcing and Commercial Availability: The Foundation of Reproducible Science

Reliable and high-quality starting materials are the bedrock of any successful synthetic campaign. This compound is readily available from a range of reputable chemical suppliers, ensuring a stable supply chain for both academic research and industrial scale-up. When procuring this reagent, it is imperative to consider not just the quoted purity but also the supplier's commitment to providing comprehensive analytical data (e.g., ¹H NMR, ¹³C NMR, GC-MS) to verify identity and quality, thereby mitigating the risk of downstream complications.

Table 1: A Snapshot of Commercial Suppliers for this compound

| Supplier | Representative Product Number(s) | Stated Purity |

| Sigma-Aldrich (Merck) | 651916 | ≥97.0% |

| Thermo Fisher Scientific (Alfa Aesar) | H50414 | 97% |

| TCI (Tokyo Chemical Industry) | B2039 | >98.0% (GC) |

| Combi-Blocks | QC-7935 | ≥95% |

| Enamine | EN300-24845 | 95% |

| Oakwood Chemical | 042279 | 97% |

| Ambeed | A821227 | 97%[1] |

Note: This table is representative and not exhaustive. Researchers should always consult the supplier's website for the most current product specifications and availability.

The Duality of Reactivity: A Tale of Two Positions

The synthetic power of this compound is rooted in the distinct electronic environments of its two functionalized positions. The pyrimidine ring is inherently electron-deficient, a characteristic that profoundly influences the reactivity of its substituents.

-

The C4-Position: A Hub for Cross-Coupling: The bromine atom at the C4 position is the primary locus of reactivity. The C4 and C6 positions of the pyrimidine ring are the most electron-deficient, making the C-Br bond at this position highly susceptible to oxidative addition by a palladium(0) catalyst—the crucial first step in many cross-coupling reactions.[2] This predictable reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

-

The C2-Position: The Methoxy Moderator: The methoxy group at the C2 position is less labile than the C4-bromo group. While it can be displaced in nucleophilic aromatic substitution (SNAr) reactions, it generally requires more forcing conditions. This differential reactivity is a key strategic advantage, enabling sequential, site-selective functionalization of the pyrimidine core.

Figure 1: Logical workflow for the sequential functionalization of this compound.

Mastering the Cross-Coupling Toolkit: Protocols and Mechanistic Rationale

The true value of this compound is realized through its application in a variety of powerful bond-forming reactions. Here, we detail the protocols for three of the most common and impactful transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for installing aryl or heteroaryl substituents. The choice of catalyst, ligand, and base is critical and is dictated by the electronic nature of the coupling partners.

Experimental Protocol: Synthesis of 2-methoxy-4-(1H-pyrazol-4-yl)pyrimidine

-

Objective: To demonstrate a typical Suzuki-Miyaura coupling for the synthesis of a key intermediate in drug discovery programs.

-

Methodology:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0-1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Inerting: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.

-

Catalyst/Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.1 eq.) followed by a degassed mixture of 1,4-dioxane and water (typically 4:1 to 5:1 v/v).

-

Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Self-Validation/Monitoring: Monitor the reaction progress by LC-MS or TLC until consumption of the starting bromide is complete (typically 1-4 hours). The appearance of a new, less polar spot (by TLC) or a peak corresponding to the product mass (by LC-MS) confirms reaction progress.

-

Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.[3]

-

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of arylamines is a frequent objective in medicinal chemistry. The Buchwald-Hartwig amination provides a direct and versatile route to these crucial motifs. The choice of a bulky, electron-rich phosphine ligand is key to facilitating the reductive elimination step, which is often rate-limiting.

Experimental Protocol: Synthesis of 1-((2S,3R,4R)-6-fluoro-4-((2-methoxypyrimidin-4-yl)amino)-2,3-dimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

-

Objective: To synthesize a substituted aminopyrimidine, a common scaffold in kinase and bromodomain inhibitors.[4]

-

Methodology:

-

Reagent Preparation: In a dry reaction tube, combine this compound (1.2 eq.), the amine starting material (1.0 eq.), sodium tert-butoxide (2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and DavePhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.1 eq.).

-

Inerting & Solvent Addition: Place the tube under an inert atmosphere and add anhydrous, degassed 1,4-dioxane.

-

Execution: Seal the tube and heat the mixture to 100 °C with stirring.

-